An In-Depth Technical Guide to N-Mal-N-bis(PEG2-C2-Boc): Structure, Properties, and Applications in Bioconjugation
An In-Depth Technical Guide to N-Mal-N-bis(PEG2-C2-Boc): Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Mal-N-bis(PEG2-C2-Boc) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker critical in the development of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a central nitrogen atom derivatized with a maleimide (B117702) group and two PEGylated arms terminating in Boc-protected carboxyl groups, offers a versatile platform for covalently linking biomolecules. This guide provides a comprehensive overview of the structure, physicochemical properties, and applications of N-Mal-N-bis(PEG2-C2-Boc), including detailed experimental protocols and visualizations to facilitate its use in research and drug development.
Core Structure and Chemical Properties
N-Mal-N-bis(PEG2-C2-Boc) is a precisely defined chemical entity with the molecular formula C₂₉H₄₈N₂O₁₁ and a molecular weight of 600.7 g/mol .[1] Its structure is characterized by a central tertiary amine linked to a maleimide moiety and two identical diethylene glycol chains, each terminating with a tert-butyl propionate (B1217596) group. The CAS number for this compound is 2100306-51-0.[1]
The maleimide group is a key reactive handle, exhibiting high selectivity for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins. This reactivity allows for stable, covalent thioether bond formation under mild conditions. The two arms of the linker consist of hydrophilic diethylene glycol (PEG2) units, which enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.[2][3] Each arm is capped with a tert-butyloxycarbonyl (Boc)-protected carboxyl group. This protecting group can be readily removed under mild acidic conditions to reveal terminal carboxylic acids, which can then be activated for conjugation to amine-containing molecules.[4]
Physicochemical Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₈N₂O₁₁ | [5] |
| Molecular Weight | 600.7 g/mol | [5] |
| CAS Number | 2100306-51-0 | [5] |
| Appearance | Not specified in literature; likely a viscous oil or solid | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage | Recommended storage at -20°C |
Role in PROTAC and ADC Development
The branched structure of N-Mal-N-bis(PEG2-C2-Boc) is particularly advantageous in the design of PROTACs and ADCs.
PROTACs: These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI. The linker is a critical component that connects the POI-binding ligand and the E3 ligase-binding ligand. The length, flexibility, and chemical nature of the linker significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. The PEG chains in N-Mal-N-bis(PEG2-C2-Boc) can improve the solubility and cell permeability of the PROTAC molecule.[2]
ADCs: In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The linker's properties are crucial for the stability of the ADC in circulation and the efficient release of the payload at the target site. The branched nature of N-Mal-N-bis(PEG2-C2-Boc) allows for the potential attachment of multiple payload molecules to a single conjugation site on the antibody, which can be beneficial for achieving a higher drug-to-antibody ratio (DAR).[6]
Caption: Mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
Experimental Protocols
Hypothetical Synthesis of N-Mal-N-bis(PEG2-C2-Boc)
This proposed synthesis involves a two-step process starting from commercially available building blocks.
Step 1: Synthesis of the bis-PEGylated amine intermediate
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Materials: Di(tert-butyl) iminodiacetate (B1231623), 2-(2-chloroethoxy)ethanol (B196239), a strong base (e.g., sodium hydride), and a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran (B95107) (THF)).
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Procedure:
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Dissolve di(tert-butyl) iminodiacetate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to 0°C and slowly add sodium hydride.
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To this mixture, add 2-(2-chloroethoxy)ethanol dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purify the resulting bis-PEGylated amine intermediate by column chromatography.
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Step 2: Maleimide functionalization
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Materials: The bis-PEGylated amine intermediate from Step 1, N-maleoyl-β-alanine (or a similar activated maleimide derivative), a peptide coupling agent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIPEA), and an aprotic solvent (e.g., anhydrous dimethylformamide (DMF)).
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Procedure:
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Dissolve N-maleoyl-β-alanine and the peptide coupling agent in anhydrous DMF.
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Add DIPEA to the mixture and stir for a few minutes to activate the carboxylic acid.
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Add the bis-PEGylated amine intermediate to the reaction mixture.
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Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
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Dilute the reaction mixture with water and extract the product with an organic solvent.
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Purify the final product, N-Mal-N-bis(PEG2-C2-Boc), by column chromatography.
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Caption: A logical workflow for the hypothetical synthesis of N-Mal-N-bis(PEG2-C2-Boc).
General Protocol for Protein Conjugation via the Maleimide Group
This protocol describes the conjugation of N-Mal-N-bis(PEG2-C2-Boc) to a thiol-containing protein.
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Materials: Thiol-containing protein (e.g., a cysteine-engineered antibody), N-Mal-N-bis(PEG2-C2-Boc), a suitable buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.0-7.5), and a reducing agent if necessary (e.g., TCEP).
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Procedure:
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If the protein's thiol groups are in a disulfide bond, pre-treat the protein with a reducing agent like TCEP to expose the free thiols. Remove the excess reducing agent by dialysis or size-exclusion chromatography.
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Dissolve N-Mal-N-bis(PEG2-C2-Boc) in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
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Add the linker solution to the protein solution in a molar excess (typically 5-20 fold excess of the linker).
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Incubate the reaction mixture at room temperature or 4°C for 1-4 hours.
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Quench the reaction by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol).
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Remove the unreacted linker and quenching agent by dialysis or size-exclusion chromatography.
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Characterize the resulting conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
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General Protocol for Deprotection and Subsequent Conjugation
This protocol outlines the removal of the Boc protecting groups and subsequent conjugation to an amine-containing molecule.
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Materials: The protein-linker conjugate from the previous step, a solution of trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane (B109758) (DCM)), an amine-containing molecule, an activating agent for the now-free carboxylic acids (e.g., EDC/NHS), and a suitable buffer (e.g., MES buffer, pH 6.0).
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Procedure:
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Lyophilize the protein-linker conjugate to remove water.
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Treat the dried conjugate with a solution of TFA in DCM (e.g., 50% TFA) for 30-60 minutes at room temperature to remove the Boc groups.
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Remove the TFA and DCM under a stream of nitrogen and then under high vacuum.
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Re-dissolve the deprotected conjugate in a suitable buffer (e.g., MES buffer, pH 6.0).
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Activate the newly formed carboxyl groups by adding EDC and NHS.
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Add the amine-containing molecule to be conjugated.
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Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
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Purify the final bioconjugate using dialysis or size-exclusion chromatography.
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Characterization and Quality Control
The purity and identity of N-Mal-N-bis(PEG2-C2-Boc) and its conjugates should be confirmed using a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the linker.
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Mass Spectrometry (MS): To verify the molecular weight of the linker and its conjugates.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the linker and to monitor the progress of conjugation reactions.
Conclusion
N-Mal-N-bis(PEG2-C2-Boc) is a valuable and versatile tool in the field of bioconjugation. Its branched structure, combined with the specific reactivity of the maleimide group and the latent functionality of the Boc-protected carboxyl groups, provides researchers with a powerful linker for the construction of complex and potent therapeutic and diagnostic agents. The inclusion of PEG chains enhances the desirable drug-like properties of the resulting conjugates. The detailed understanding of its structure and the availability of robust conjugation protocols are essential for its effective application in the development of next-generation biopharmaceuticals.
